molecular formula C17H17NO2 B269373 N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B269373
M. Wt: 267.32 g/mol
InChI Key: UCRBORFTIJLZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as 'MPBA', is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPBA is a derivative of 4-hydroxybenzamide and is known to possess various biochemical and physiological effects.

Mechanism of Action

MPBA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are activated by CK2. The inhibition of CK2 activity leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPBA has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been studied for its anti-inflammatory properties and its effects on neurodegenerative diseases. MPBA has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of MPBA is its specificity towards CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. MPBA has also been shown to have low toxicity and high selectivity towards cancer cells. However, the limitations of MPBA include its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

The potential applications of MPBA in scientific research are vast. Future research could focus on the development of more potent and selective inhibitors of CK2. MPBA could also be studied for its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Furthermore, the development of new methods for the synthesis and purification of MPBA could improve its accessibility for scientific research.
Conclusion:
In conclusion, MPBA is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its ability to inhibit the activity of protein kinase CK2 makes it a valuable tool for studying various cellular processes. MPBA has also been shown to have potential applications in cancer therapy, anti-inflammatory therapy, and neurodegenerative disease therapy. The development of new methods for the synthesis and purification of MPBA could improve its accessibility for scientific research, and future research could focus on the development of more potent and selective inhibitors of CK2.

Synthesis Methods

The synthesis of MPBA involves the reaction between 4-hydroxybenzamide and 2-methylprop-2-en-1-ol in the presence of a catalyst. The reaction proceeds through an esterification process, leading to the formation of MPBA. The purity of MPBA can be improved through recrystallization and further purification methods.

Scientific Research Applications

MPBA has been extensively studied for its potential applications in scientific research. It is known to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. MPBA has been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. It has also been studied for its anti-inflammatory properties and its effects on neurodegenerative diseases.

properties

Product Name

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-[4-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-8-15(9-11-16)18-17(19)14-6-4-3-5-7-14/h3-11H,1,12H2,2H3,(H,18,19)

InChI Key

UCRBORFTIJLZPH-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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